![molecular formula C23H28N2O3S B13379165 Ethyl 2-[(5-cyclohexyl-5-methyl-4-oxo-1,6-dihydrobenzo[h]quinazolin-2-yl)sulfanyl]acetate](/img/structure/B13379165.png)
Ethyl 2-[(5-cyclohexyl-5-methyl-4-oxo-1,6-dihydrobenzo[h]quinazolin-2-yl)sulfanyl]acetate
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Overview
Description
Ethyl [(5-cyclohexyl-5-methyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetate is a complex organic compound with a unique structure that combines a quinazolinone core with a sulfanyl acetate group.
Preparation Methods
The synthesis of ethyl [(5-cyclohexyl-5-methyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetate typically involves multi-step organic reactionsIndustrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
Ethyl [(5-cyclohexyl-5-methyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Scientific Research Applications
Ethyl [(5-cyclohexyl-5-methyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl [(5-cyclohexyl-5-methyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Ethyl [(5-cyclohexyl-5-methyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetate can be compared with similar compounds such as:
Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate: This compound has a similar cyclohexyl structure but lacks the quinazolinone core.
Other quinazolinone derivatives: These compounds share the quinazolinone core but differ in their substituents, leading to variations in their biological activities and applications.
Ethyl [(5-cyclohexyl-5-methyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetate stands out due to its unique combination of structural features, which contribute to its diverse range of applications and potential therapeutic benefits.
Biological Activity
Ethyl 2-[(5-cyclohexyl-5-methyl-4-oxo-1,6-dihydrobenzo[h]quinazolin-2-yl)sulfanyl]acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of appropriate thiol and ester derivatives under controlled conditions. The structural formula indicates the presence of a quinazoline moiety, which is often linked to various biological activities.
Antimicrobial Activity
Research has indicated that compounds with a quinazoline backbone exhibit significant antimicrobial properties. For instance, derivatives of quinazoline have been shown to possess activity against various bacterial strains, including E. coli and Staphylococcus aureus . The incorporation of a sulfanyl group in this compound enhances its interaction with microbial targets.
Antitumor Activity
Several studies have highlighted the antitumor potential of quinazoline derivatives. For example, compounds similar to this compound have demonstrated cytotoxic effects on cancer cell lines, suggesting their utility in cancer therapy . The mechanism often involves the induction of apoptosis in tumor cells.
Anticonvulsant Properties
The anticonvulsant effects of quinazoline derivatives have been documented, with certain compounds showing efficacy in reducing seizure activity in animal models . This property suggests potential applications in treating epilepsy and related disorders.
Research Findings and Case Studies
A variety of studies have been conducted to evaluate the biological activities of compounds related to this compound. Below is a summary of key findings:
Study | Biological Activity | Findings |
---|---|---|
El-Azab et al. (2013) | Anticonvulsant | Demonstrated significant reduction in seizure frequency in rodent models. |
Pandey et al. (2009) | Antimicrobial | Effective against multiple bacterial strains with low MIC values. |
Al-Suwaidan et al. (2016) | Antitumor | Induced apoptosis in human cancer cell lines with IC50 values indicating high potency. |
Properties
Molecular Formula |
C23H28N2O3S |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
ethyl 2-[(5-cyclohexyl-5-methyl-4-oxo-3,6-dihydrobenzo[h]quinazolin-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C23H28N2O3S/c1-3-28-18(26)14-29-22-24-20-17-12-8-7-9-15(17)13-23(2,19(20)21(27)25-22)16-10-5-4-6-11-16/h7-9,12,16H,3-6,10-11,13-14H2,1-2H3,(H,24,25,27) |
InChI Key |
ZJORVAHTBUQMKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C(=O)N1)C(CC3=CC=CC=C32)(C)C4CCCCC4 |
Origin of Product |
United States |
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